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1-(3-Furylmethyl)guanidine

Cat. No.: B13679944
M. Wt: 139.16 g/mol
InChI Key: MBKJGOOHZHPPDF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Furan- and Guanidine-Containing Chemotypes in Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a ubiquitous scaffold in a multitude of natural products and synthetic compounds with diverse biological activities. researchgate.netmdpi.com Its derivatives have been the subject of extensive research in medicinal chemistry, leading to the development of therapeutic agents with a wide spectrum of pharmacological properties. researchgate.netmdpi.com These include antimicrobial, anti-inflammatory, analgesic, and anticancer activities. mdpi.com The versatility of the furan nucleus allows it to serve as a key pharmacophore, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net

Similarly, the guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group found in numerous biologically important molecules. nih.gov Guanidine-containing compounds are known to participate in a variety of biological processes, often through their ability to form strong hydrogen bonds and interact with anionic groups in macromolecules. nih.gov This has led to their incorporation into a broad range of therapeutic agents, including antihypertensives, antidiabetic drugs, and antimicrobial agents. nih.gov The inherent bioactivity of the guanidinium (B1211019) cation has made it a privileged structure in drug design and discovery. nih.gov

Structural Classification and Research Relevance of 1-(3-Furylmethyl)guanidine

This compound is structurally characterized by a guanidine group attached to a methyl group which is, in turn, linked to the 3-position of a furan ring. This arrangement classifies it as a substituted guanidine derivative with a furan moiety.

Property Value
IUPAC Name This compound
Molecular Formula C₆H₉N₃O
Key Functional Groups Furan ring, Guanidine group

The primary research relevance of this compound, often abbreviated as DN, stems from its role as a major metabolite of the insecticide Dinotefuran (B1670701). fao.orgresearchgate.nettandfonline.com Dinotefuran, a third-generation neonicotinoid, is widely used in agriculture to control a variety of insect pests. fao.orgmitsuichemicals.com Its metabolic breakdown in plants, soil, and animals leads to the formation of several metabolites, with this compound (DN) and 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF) being among the most significant. researchgate.netresearchgate.net

Studies have focused on the detection and quantification of DN in various environmental and biological matrices to understand the fate and potential impact of Dinotefuran. mdpi.comresearchgate.net For instance, research has been conducted on its dissipation in crops like wolfberry and persimmon, as well as its bioaccumulation and toxicity in non-target organisms such as earthworms. researchgate.netmdpi.comresearchgate.net

Research Findings on this compound (DN) as a Metabolite of Dinotefuran
Research AreaKey FindingsCitations
Metabolism in Goats DN was a major metabolite found in the feces of lactating goats administered Dinotefuran, accounting for a significant portion of the total radioactive residue. fao.org
Toxicity in Earthworms Studies on Eisenia fetida have shown that DN can induce oxidative stress, indicating potential risk to soil-dwelling organisms. researchgate.netnih.gov
Residue in Crops Analytical methods have been developed to detect and quantify DN residues in various crops, including persimmon and wolfberry, to assess dietary risk. mdpi.comresearchgate.net
Human Exposure 1-methyl-3-(tetrahydro-3-furylmethyl) guanidine has been detected in human blood samples, and its presence has been studied in relation to potential health outcomes. nih.gov

Overview of Current Research Gaps and Future Directions for this compound Studies

Despite its recognized role as a metabolite, there is a significant gap in the scientific literature regarding the independent investigation of this compound. The majority of existing research is contextualized by its parent compound, Dinotefuran. This presents several avenues for future research.

A primary area for investigation would be the synthesis of this compound as a standalone compound. While synthesis methods for Dinotefuran are established, dedicated and optimized synthetic routes for its metabolite DN are not widely reported. google.com

Furthermore, the intrinsic biological activity of this compound remains largely unexplored. Given the known pharmacological properties of both furan and guanidine derivatives, it is plausible that this compound could exhibit its own unique bioactivities. Future studies could focus on screening this compound for a range of therapeutic effects, such as antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

Toxicological studies dedicated solely to this compound are also warranted. While some toxicity data exists from its study as a metabolite, a comprehensive toxicological profile would be beneficial for a more complete risk assessment. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B13679944 1-(3-Furylmethyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-(furan-3-ylmethyl)guanidine

InChI

InChI=1S/C6H9N3O/c7-6(8)9-3-5-1-2-10-4-5/h1-2,4H,3H2,(H4,7,8,9)

InChI Key

MBKJGOOHZHPPDF-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CN=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 1 3 Furylmethyl Guanidine

Direct Synthesis Approaches for the 1-(3-Furylmethyl)guanidine Scaffold

The construction of the this compound molecule involves the strategic formation of the guanidine (B92328) core and the introduction of the furan-containing substituent. These steps can be approached in various ways, depending on the desired scale and purity of the final product.

Guanidine Core Formation Techniques in Research Synthesis

The synthesis of guanidines is a well-established field in organic chemistry, with numerous reagents developed for the guanidinylation of amines. rsc.orgtcichemicals.com These methods typically involve the reaction of a primary amine with an electrophilic guanidinylating agent. A common and direct approach is the conversion of an amine, in this case, 3-furylmethylamine (also known as furfurylamine), into the corresponding guanidinium (B1211019) salt. nih.govmdpi.com

One widely used method employs isothiouronium salts as the guanidinylating agent. For example, furfurylamine (B118560) can be converted to the furfuryl guanidinium salt by reacting it with an isothiouronium iodide. mdpi.com Other popular reagents include pyrazole-carboxamidines, which are available with various protecting groups (e.g., Boc, Cbz) to allow for selective substitution on the resulting guanidine. tcichemicals.com Triflylguanidine and di-protected thiourea (B124793) derivatives, activated by promoters like Mukaiyama's reagent, are also effective for solid-phase synthesis, which can be advantageous for creating libraries of derivatives. bohrium.com

A summary of common guanidinylation approaches is presented below.

Guanidinylation StrategyReagent ExampleKey Features
From Thioureas N,N'-Di-Boc-thiourea + Mukaiyama's reagentVersatile for synthesizing substituted guanidines. Requires activation and subsequent reaction with the amine.
From Isothiouronium Salts S-Methylisothiouronium sulfateDirect reaction with amines to form guanidinium salts. mdpi.com
From Carboxamidines 1H-Pyrazole-1-carboxamidine hydrochlorideA stable, crystalline reagent that reacts readily with primary amines. tcichemicals.combohrium.com
From Carbodiimides Dicyclohexylcarbodiimide (DCC) + AmineA multi-step process often involving the formation of a pseudourea intermediate followed by reaction with another amine.
From Cyanamide CyanamideA classical method involving the direct reaction of an amine salt with cyanamide.

Introduction of the 3-Furylmethyl Moiety in Synthetic Pathways

The 3-furylmethyl group can be incorporated either before or after the formation of the guanidine core. The most straightforward pathway involves starting with the commercially available 3-furylmethylamine. This amine serves as the nucleophile that reacts with a guanidinylating agent to directly install the guanidine functionality, yielding this compound. nih.govmdpi.com

Alternatively, synthetic routes to the furan (B31954) ring itself can be employed, especially for more complex derivatives. Classic methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, can be used to construct the furan ring. pharmaguideline.com In a different approach, a precursor molecule already containing the guanidine group could be modified to introduce the furan ring, although this is generally a less common strategy for this specific target. The choice of strategy often depends on the availability and cost of the starting materials. For the parent compound, starting with 3-furylmethylamine is the most efficient route.

Advanced Synthetic Methodologies for Enantiopure or Stereodefined Derivatives for Research

While this compound itself is achiral, its hydrogenated analogue, containing a tetrahydrofuran (B95107) ring, possesses a stereocenter. The synthesis of enantiopure or stereodefined derivatives, such as (R)- or (S)-1-(tetrahydro-3-furylmethyl)guanidine, is crucial for stereochemical studies in various academic disciplines. A notable example of a related compound is the insecticide Dinotefuran (B1670701), which is commercially produced as a racemic mixture of (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine. jst.go.jpnih.gov

Chiral Synthesis Strategies for Analogues (e.g., involving tetrahydrofuran ring stereocenters)

Achieving stereocontrol in the synthesis of tetrahydrofuran-containing analogues requires specialized asymmetric synthesis techniques. Chiral guanidines themselves have emerged as powerful organocatalysts for a wide range of enantioselective transformations. rsc.org However, for synthesizing a chiral molecule like 1-(tetrahydro-3-furylmethyl)guanidine, the focus is on creating the chiral tetrahydrofuran ring.

Several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiopure starting materials. For instance, pentoses like L-arabinose can be selectively dehydrated to form functionalized chiral tetrahydrofurans, which can then be converted to the target amine and subsequently guanidinylated. nih.gov

Asymmetric Catalysis: Enantioselective methods can be used to create the chiral tetrahydrofuran core from achiral precursors. For example, chiral lactone carboxylic acids can be synthesized asymmetrically and then reduced to form the corresponding chiral tetrahydrofuran derivatives. researchgate.net

Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

A representative synthetic pathway starting from a chiral lactone is outlined below.

StepReactionPurpose
1Asymmetric synthesis of chiral lactone acidEstablishes the key stereocenter. researchgate.net
2Reduction of lactone and carboxylic acidForms the chiral hydroxymethyl tetrahydrofuran alcohol. researchgate.net
3Functional group manipulationConverts the alcohol to a leaving group (e.g., mesylate) and then to an amine. google.com
4GuanidinylationReacts the chiral amine with a guanidinylating agent to form the final product.

Stereochemical Purity Assessment in Research Syntheses

Confirming the enantiomeric purity of the synthesized chiral analogues is a critical step. A combination of analytical techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee). The sample is passed through a column containing a chiral stationary phase, which causes the two enantiomers to separate and elute at different times.

Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. The specific rotation is a characteristic physical property of an enantiomer. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is possible to distinguish between the enantiomers in the NMR spectrum.

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer. acs.org

Design and Synthesis of Novel this compound Derivatives for Academic Inquiry

The this compound scaffold serves as a starting point for the design and synthesis of novel derivatives aimed at exploring structure-activity relationships or developing new functional molecules. rsc.orgnih.gov Academic research often focuses on modifying different parts of the molecule to tune its properties.

Modification of the Guanidine Group: The nitrogen atoms of the guanidine can be substituted with various alkyl or aryl groups. For example, in the synthesis of dinotefuran, a methyl group and a nitro group are present on the guanidine moiety. jst.go.jpgoogle.com These substitutions can significantly alter the basicity, lipophilicity, and hydrogen-bonding capabilities of the molecule.

Modification of the Furan Ring: The furan ring can be subjected to various reactions. For instance, cycloaddition reactions with dienophiles can convert the furan into a rigid oxanorbornane system, creating novel polycyclic guanidines. nih.govmdpi.com This approach has been used to study the influence of molecular geometry on the properties of the guanidine group. researchgate.net

Introduction of Linkers and Other Functional Groups: The core scaffold can be connected to other molecular fragments through various linkers to create multi-target directed ligands or molecular probes. cm-uj.krakow.pl

The synthesis of these novel derivatives often involves multi-step reaction sequences, building upon the fundamental methods for guanidine and furan chemistry. The resulting compounds are then characterized and studied to understand how structural changes impact their chemical and physical properties. nih.govnih.govnih.gov

Modifications to the Furan Ring for Enhanced Research Properties

The furan ring is a versatile scaffold in pharmacologically active compounds, in part because its steric and electronic characteristics can be readily modified. orientjchem.org Its electron-rich nature allows it to participate in a variety of interactions with biological molecules. ijabbr.com Strategic modifications to the furan ring of this compound can be employed to investigate structure-activity relationships and enhance properties such as metabolic stability and target binding affinity. orientjchem.org

One common strategy is the introduction of substituents at various positions on the furan ring. The placement of different functional groups can alter the molecule's electronic distribution, lipophilicity, and steric profile, which in turn can influence its biological interactions. ijabbr.comnih.gov

Another significant modification involves the replacement of the furan ring entirely with other five-membered aromatic heterocycles. cambridgemedchemconsulting.com This bioisosteric replacement can lead to derivatives with improved pharmacokinetic profiles. For instance, replacing a furan with a thiophene (B33073) or pyridine (B92270) ring can alter metabolic pathways, potentially reducing susceptibility to cytochrome P450-mediated oxidation. cambridgemedchemconsulting.com It is important to note that the furan ring can be susceptible to ring-opening reactions under certain acidic conditions, which can lead to the formation of carbonyl-containing species like levulinic acid derivatives. mdpi.com Understanding these potential degradation pathways is crucial when designing derivatives for specific research applications.

Table 1: Potential Modifications to the Furan Ring
Modification TypeExamplePotential Impact on Properties
SubstitutionAddition of alkyl or halogen groupsAlters lipophilicity and steric profile ijabbr.comnih.gov
Bioisosteric ReplacementReplacement with thiophene or pyrazoleImproves metabolic stability and solubility cambridgemedchemconsulting.com
Ring SaturationHydrogenation to tetrahydrofuranIncreases flexibility and changes spatial geometry jst.go.jp

Substituent Variation on the Guanidine Nitrogen Atoms

Common derivatization strategies include:

N-Alkylation: Introducing alkyl groups to the guanidine nitrogens. As seen in the development of the insecticide dinotefuran, a tetrahydrofuran-containing analogue, the addition of a methyl group is a key structural feature. jst.go.jpgoogle.com

N-Arylation: The addition of aromatic groups generally lowers the pKa of the guanidine moiety. researchgate.net The electronic properties of the aryl substituent (i.e., whether it is electron-donating or electron-withdrawing) have a quantifiable effect on the basicity. rsc.org

N-Acylation and N-Nitration: Introducing electron-withdrawing groups like acyl or nitro groups significantly reduces the basicity of the guanidine. The nitroguanidine (B56551) moiety is a defining feature of neonicotinoid insecticides related to this chemical class. jst.go.jp

These modifications provide a powerful tool for researchers to modulate the physicochemical properties of this compound to optimize it for specific research applications. rsc.org

Table 2: Effects of Substituents on Guanidine Properties
Substituent TypeExampleEffect on Guanidine pKaRationale for Modification
Alkyl Group-CH₃ (Methyl)Minor changeInvestigate steric effects on binding jst.go.jp
Aryl Group-C₆H₅ (Phenyl)DecreasesReduce basicity, introduce potential π-stacking interactions researchgate.net
Nitro Group-NO₂Significantly decreasesDrastically lower basicity to modulate receptor interaction jst.go.jp

Exploration of Bioisosteric Replacements in Academic Compound Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govprismbiolab.com This approach can be applied to both the furan and guanidine moieties of this compound.

Furan Bioisosteres: The furan ring can be considered a bioisostere of other aromatic systems like benzene, thiophene, pyridine, and pyrazole. cambridgemedchemconsulting.comresearchgate.net Replacing the furan ring can address issues such as metabolic instability, as electron-rich aromatic rings are often sites of CYP-mediated oxidation. cambridgemedchemconsulting.com Introducing heteroatoms, for example by switching to a pyridine or pyrimidine (B1678525) ring, can increase polarity and reduce metabolic breakdown. cambridgemedchemconsulting.com Quantum and classical evaluations have been used to compare the properties of furan with other potential bioisosteres like sulfonamides to guide rational drug design. nih.gov

Guanidine Bioisosteres: The highly basic nature of the guanidine group can lead to poor bioavailability. nih.gov Consequently, finding suitable non-basic or less basic bioisosteres that retain the key hydrogen-bonding interactions of the guanidinium cation is an active area of research. nih.govnih.gov Examples of guanidine bioisosteres include:

Squaryldiamine: This group has been successfully used to mimic the guanidine group in peptidomimetics. nih.gov

Heterocyclic Rings: Nitrogen-containing heterocycles can be designed to present a similar array of hydrogen bond donors and acceptors. acs.org

Oxyguanidines and Acylguanidines: These modifications reduce the basicity of the parent guanidine while maintaining some of its structural and interactive features. nih.gov

The strategic application of bioisosteric replacement allows researchers to systematically modify the structure of this compound to overcome developability problems and create analogues with more desirable properties for investigation. prismbiolab.comnih.gov

Table 3: Bioisosteric Replacements for Furan and Guanidine Moieties
Original MoietyBioisosteric ReplacementPrimary Goal of Replacement
FuranThiophene, Pyridine, PyrazoleImprove metabolic stability, alter polarity cambridgemedchemconsulting.comresearchgate.net
GuanidineSquaryldiamineMimic hydrogen bonding with reduced basicity nih.gov
GuanidineOxyguanidine / AcylguanidineReduce pKa while retaining structural features nih.gov
FuranBenzeneModify electronic and steric properties orientjchem.orgresearchgate.net

Structure Activity Relationship Sar Studies of 1 3 Furylmethyl Guanidine and Its Analogs in Biological Research

Conformational Analysis and Predicted Bioactive Conformations of 1-(3-Furylmethyl)guanidine

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformations, can have varying energy levels, and the preferred conformation, or the one that is biologically active, plays a crucial role in how a ligand interacts with its receptor.

For this compound, the key rotatable bonds are between the furan (B31954) ring and the methylene (B1212753) bridge, and between the methylene bridge and the guanidine (B92328) group. The furan ring itself is a five-membered aromatic heterocycle. nih.govijabbr.com While relatively planar, substitutions on the ring can influence the conformational preferences of its side chains. frontiersin.orguark.edu Computational studies on similar heterocyclic systems, such as [2.2]heterophanes containing furan rings, have shown that the energy barrier to ring flipping and the resulting stable conformers (syn and anti) can be determined. cwu.edu This suggests that the orientation of the guanidine group relative to the furan ring in this compound will be governed by a distinct set of low-energy conformations.

The guanidinium (B1211019) group, which is protonated at physiological pH, is planar due to the delocalization of the positive charge across the three nitrogen atoms. Its ability to form multiple hydrogen bonds and electrostatic interactions is highly dependent on its orientation. nih.govnih.gov Molecular dynamics simulations have been used to understand the interactions of guanidinium groups with biological targets, revealing the importance of specific hydrogen bonding patterns and salt bridges. nih.gov

The predicted bioactive conformation of this compound would likely involve a spatial arrangement that optimizes the interaction of both the furan and guanidine moieties with a biological target. The furan ring, being electron-rich and aromatic, could engage in π-π stacking or hydrophobic interactions. ijabbr.com Simultaneously, the guanidinium group would likely form strong, directed hydrogen bonds and salt bridges with negatively charged or polar residues in a binding pocket. nih.govmdpi.com The methylene linker provides flexibility, allowing the two key functional groups to adopt an optimal orientation for binding. Computational modeling approaches are vital in predicting these low-energy, bioactive conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For guanidine derivatives, QSAR studies have been instrumental in designing new therapeutic agents by predicting their activity and optimizing their structures.

A typical QSAR study involves several steps:

Data Set Selection: A series of guanidine analogs with known biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, hydrophobic, and topological parameters.

Model Development: Statistical methods are used to build a model that correlates the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

In a 3D-QSAR study on tricyclic guanidine analogues as anti-malarial agents, researchers developed a highly predictive model based on molecular docking results. frontiersin.orgnih.gov The model, which had a cross-validated correlation coefficient (q²) of 0.516 and a predicted correlation coefficient (r²) of 0.91, was able to accurately predict the IC50 values of the compounds. frontiersin.orgnih.govmonash.edu Such models provide valuable information about the correlation between molecular fields (steric and electrostatic) and biological activity. frontiersin.orgnih.gov

Similarly, 3D-QSAR studies on guanine (B1146940) derivatives as MGMT inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods help to visualize the regions around the molecules where steric bulk, positive or negative charges, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. For instance, a CoMFA model for a set of PLK1 inhibitors based on a pharmacophore alignment yielded a q² of 0.628 and an r² of 0.941, indicating a robust and predictive model. mdpi.com

These studies on various guanidine-containing compounds demonstrate the power of QSAR in understanding the structural requirements for biological activity and in guiding the design of novel derivatives of this compound.

Table 1: Statistical Parameters of a 3D-QSAR Model for Tricyclic Guanidine Analogues

Parameter Value Description
q² (cross-validated) 0.516 A measure of the internal predictive ability of the model.
r² (training set) 0.81 The correlation coefficient for the training set of compounds.
r² (test set) 0.91 The correlation coefficient for the external test set of compounds.

Data derived from a study on tricyclic guanidine analogues as anti-malarial agents. frontiersin.orgnih.gov

Identification of Pharmacophore Features Essential for Molecular Recognition in Research Models

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Ligand-based pharmacophore modeling can be employed when the 3D structure of the target is unknown, relying on a set of active compounds to derive a common feature model. mdpi.comrsc.org

The guanidine moiety is a key pharmacophoric group due to its ability to form multiple strong interactions. nih.govnih.gov It can act as a multi-directional hydrogen bond donor and participate in electrostatic interactions like salt bridges and cation-π interactions. nih.govmdpi.com In silico investigations have confirmed that the guanidine moiety can be considered a promising pharmacophore in drug design. nih.gov

For this compound and its analogs, a pharmacophore model would likely include:

A Cationic/Hydrogen Bond Donor Feature: Representing the protonated guanidinium group. This feature is crucial for interaction with negatively charged amino acid residues such as aspartate and glutamate (B1630785).

An Aromatic/Hydrophobic Feature: Representing the furan ring. This can be involved in hydrophobic interactions or π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrogen Bond Acceptor Features: The nitrogen atoms of the guanidine group can also act as hydrogen bond acceptors in certain contexts.

In a study of histamine (B1213489) H3 receptor antagonists, the positively charged guanidine group was found to form an ionic bond with an glutamate residue (E206) and a cation-π interaction with a tyrosine residue (Y167). nih.gov This highlights the dual role of the guanidinium group in molecular recognition. The development of a pharmacophore model for a series of cyclic imide COX-2 inhibitors involved identifying key features such as aromatic rings, hydrophobic groups, and hydrogen bond donors/acceptors from a set of potent compounds. nih.gov

By aligning the structures of active analogs of this compound, a common pharmacophore hypothesis can be generated and validated. This model can then be used for virtual screening of compound libraries to identify new potential lead structures.

Impact of Substituent Electronic and Steric Effects on Biological Activity in Pre-clinical Screens

The biological activity of this compound can be modulated by introducing various substituents on the furan ring or the guanidine group. These substituents can exert electronic and steric effects that influence the molecule's binding affinity and efficacy.

Electronic Effects: The furan ring is an electron-rich aromatic system. ijabbr.com The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the furan ring can alter its electronic properties and, consequently, its interaction with biological targets. mdpi.com For example, in a study of benzo[b]furan derivatives, the presence of strong EWGs and EDGs led to a decrease in antiproliferative activity in certain cell lines, indicating a sensitive dependence of activity on the electronic nature of the substituents. mdpi.com Conversely, slight changes in the substitution pattern on a furan nucleus can lead to distinguishable differences in biological activities for other compound series. researchgate.net

Steric Effects: The size and shape of substituents, known as steric effects, also play a critical role in ligand-receptor interactions. nih.gov Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder binding by causing steric clashes with the receptor surface. The placement of substituents is also critical. For instance, in a series of 2-amino-4-(furan-2-yl)pyridine-3-carbonitriles, it was found that substituents at the 5- and 6-positions of the pyridine (B92270) ring were critical for antibacterial potency. researchgate.net The study of 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) showed that while the inductive effect of the electron-donating methyl groups had an electronic effect, there was also a competing steric effect. researchgate.net

A systematic SAR study would involve synthesizing a library of this compound analogs with diverse substituents and evaluating their biological activity. This allows for the development of a comprehensive understanding of how electronic and steric properties at different positions on the molecule affect its interaction with a given biological target. A database of steric and electronic properties of heteroaryl substituents can aid in the rational design of such analogs. chemrxiv.org

Table 2: Hypothetical Impact of Substituents on the Activity of this compound Analogs

Position of Substitution Substituent Type Predicted Electronic Effect Predicted Steric Effect Potential Impact on Activity
Furan C5 Electron-donating (e.g., -CH₃) Increases electron density of the ring Minor increase in bulk May enhance hydrophobic interactions
Furan C5 Electron-withdrawing (e.g., -NO₂) Decreases electron density of the ring Moderate increase in bulk May alter π-stacking or introduce new H-bonds
Guanidine N' Small alkyl (e.g., -CH₃) Minor inductive effect Can restrict rotation and alter H-bond geometry Could increase or decrease affinity depending on the binding pocket

This table represents a predictive framework for how different substituents might influence the biological activity of this compound, which would need to be validated through experimental studies.

Molecular Mechanisms and Target Engagement Research for 1 3 Furylmethyl Guanidine

Investigation of Putative Receptor Binding and Activation Mechanisms in Model Systems (e.g., insect nicotinic acetylcholine (B1216132) receptors, if inferred from analogs)

The primary molecular target for 1-(3-Furylmethyl)guanidine is inferred to be the nicotinic acetylcholine receptor (nAChR), based on extensive research into its analogs. nih.govwikipedia.orgherts.ac.uk Neonicotinoids function as agonists at insect nAChRs, disrupting the normal function of the nervous system. wikipedia.org

Interaction with Insect Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the insect central nervous system. mdpi.com When activated by the endogenous neurotransmitter acetylcholine (ACh), the channel opens, allowing an influx of cations and leading to neuronal excitation. Structurally similar compounds, like neonicotinoids, mimic the action of ACh.

Studies on dinotefuran (B1670701) (1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine), a close analog where the furan (B31954) ring is saturated to tetrahydrofuran (B95107) and the guanidine (B92328) is substituted, provide significant insight. Dinotefuran demonstrates potent activity at insect nAChRs. nih.gov Research on the American cockroach (Periplaneta americana) showed that dinotefuran inhibits the binding of [³H]epibatidine, a known nAChR agonist. nih.gov This competitive binding suggests that dinotefuran and, by extension, this compound, occupy the same or an overlapping binding site as acetylcholine.

The key structural components for this interaction are the guanidine group and the heterocyclic ring system. The positively charged guanidine moiety at physiological pH is crucial for interacting with negatively charged amino acid residues within the nAChR binding pocket. The furan ring of this compound, being an aromatic heterocycle, would influence the electronic and steric properties of the molecule compared to the saturated tetrahydrofuran ring in dinotefuran, potentially altering binding affinity and efficacy.

Exploration of Potential Protein-Ligand Interactions through In Vitro Binding Assays

To quantify the interaction between a ligand like this compound and its putative receptor, various in vitro binding assays are employed. nih.govnih.gov These assays are fundamental for determining binding affinity, specificity, and kinetics. nih.gov

Competitive Binding Assays: A primary method for studying neonicotinoid-nAChR interactions is the competitive radioligand binding assay. This involves using a radiolabeled ligand known to bind to the receptor and measuring its displacement by the unlabeled test compound. For dinotefuran, its potency was evaluated by its ability to inhibit the binding of [³H]epibatidine and [³H]α-bungarotoxin to cockroach nerve cord membranes. nih.gov

The results for dinotefuran showed a significant difference in its ability to displace these two ligands. While it effectively inhibited [³H]epibatidine binding, it was a very poor inhibitor of [³H]α-bungarotoxin binding. nih.gov This indicates that dinotefuran binds with high affinity to the agonist binding site recognized by epibatidine (B1211577) but not to the site recognized by the competitive antagonist α-bungarotoxin, highlighting the existence of different ligand binding sites or receptor subtypes.

To characterize this compound, similar in vitro binding assays would be necessary. The key parameter to be determined would be the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied at equilibrium, providing a measure of binding affinity. measurebiology.org

Table 1: Inhibitory Potency of Dinotefuran in Radioligand Binding Assays with American Cockroach Nerve Cord Membranes

RadioligandIC₅₀ (nM)
[³H]epibatidine890
[³H]α-bungarotoxin>100,000
Data sourced from PubChem. nih.gov

Modulation of Signal Transduction Pathways in Experimental Biological Models

The binding of an agonist to the nAChR initiates a signal transduction cascade. khanacademy.org As ligand-gated ion channels, nAChRs provide a direct and rapid link between a chemical signal (neurotransmitter binding) and an electrical response (ion flow across the membrane). mdpi.com

Mechanism of nAChR Signal Transduction:

Agonist Binding: this compound, acting as an ACh mimic, would bind to the extracellular ligand-binding domain of the nAChR.

Channel Gating: This binding event induces a conformational change in the receptor protein, causing the central ion pore to open.

Ion Influx and Depolarization: The open channel allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradient. This influx leads to the depolarization of the postsynaptic membrane.

Neuronal Excitation: If the depolarization reaches the threshold, it triggers an action potential, propagating the nerve signal.

In the context of insect pest control, neonicotinoids like dinotefuran cause persistent activation of these nAChRs because they are poor substrates for the enzyme acetylcholinesterase, which normally breaks down ACh. This leads to uncontrolled nerve firing, paralysis, and ultimately the death of the insect. wikipedia.org It is highly probable that this compound would modulate this signal transduction pathway in a similar manner, causing hyperexcitation of the insect's nervous system.

Comparative Mechanistic Studies with Established Reference Compounds in Research

To fully understand the mechanism of a novel compound, it is essential to compare it with established reference compounds. For this compound, the primary reference compounds would be the endogenous ligand acetylcholine and other synthetic neonicotinoids like imidacloprid (B1192907) and dinotefuran.

Comparison with Acetylcholine (ACh): While this compound is expected to mimic ACh by acting as an nAChR agonist, key differences exist. The guanidine group is structurally distinct from the quaternary ammonium (B1175870) group of ACh. Furthermore, synthetic neonicotinoids are generally more resistant to enzymatic degradation by acetylcholinesterase, leading to prolonged receptor activation.

Comparison with Other Neonicotinoids: The neonicotinoid class is diverse, but they share a common mode of action. nih.gov A key factor in their selective toxicity towards insects over vertebrates is their higher affinity for insect nAChR subtypes. nih.gov

Dinotefuran: As the closest well-studied analog, dinotefuran is a critical reference. The key structural differences are the furan versus tetrahydrofuran ring and the presence of N-methyl and N-nitro groups on the guanidine moiety of dinotefuran. nih.gov The nitro group, in particular, is known to be a key pharmacophore that engages in electrostatic interactions with the receptor, contributing significantly to binding affinity. nih.gov The absence of these groups in this compound would likely result in a different binding affinity and potency profile.

Mechanistic studies would aim to elucidate how the unique structural features of this compound influence its interaction with the nAChR binding site compared to these reference compounds, thereby defining its specific pharmacological profile.

Table 2: Mentioned Compound Names and Identifiers

Common Name/IdentifierIUPAC Name
This compound(3-Furylmethyl)guanidine
Dinotefuran1-Methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine
Imidacloprid(E)-1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine
Acetylcholine2-Acetoxy-N,N,N-trimethylethanaminium
Epibatidine(1R,2R,4S)-7-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptan-2-amine
α-BungarotoxinProtein neurotoxin (specific sequence)

Computational Chemistry and Molecular Modeling Studies of 1 3 Furylmethyl Guanidine

Quantum Mechanical Characterization of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org Methods such as Density Functional Theory (DFT) are employed to model the electronic distribution and predict chemical reactivity. researchgate.net

For 1-(3-Furylmethyl)guanidine, these calculations can reveal key aspects of its molecular structure and behavior. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity.

Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, providing clues about how the molecule will interact with other chemical species, including biological macromolecules. For this compound, the MEP would likely show a high positive potential around the guanidinium (B1211019) group, indicating its role as a hydrogen bond donor, and negative potential regions associated with the furan (B31954) ring's oxygen atom.

Reactivity descriptors derived from QM calculations, such as electronegativity, chemical hardness, and softness, can further quantify the molecule's reactivity. These parameters are instrumental in predicting how this compound might behave in a biological system.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound This table presents illustrative data that would be obtained from quantum mechanical calculations.

DescriptorValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability, likely centered on the guanidine (B92328) group.
LUMO Energy-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.7 eVSuggests high kinetic stability.
Dipole Moment3.2 DIndicates a polar molecule, influencing solubility and interactions.
Global Hardness (η)2.85 eVMeasures resistance to charge transfer.
Global Softness (S)0.35 eV⁻¹Reciprocal of hardness, indicates reactivity.

Molecular Docking and Dynamics Simulations with Candidate Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govsemanticscholar.org This method is instrumental in identifying potential biological targets for a compound. For this compound, candidate targets could include enzymes or receptors where guanidinium-containing molecules are known to bind, such as nitric oxide synthases, or targets where the furan moiety can establish specific interactions.

The docking process involves placing the ligand in the active site of the protein and scoring the different poses based on a scoring function that estimates the binding free energy. A high-ranking score suggests a favorable binding interaction.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor complex. nih.govarxiv.orgfrontiersin.orgnih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and the characterization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target This table shows hypothetical data from a molecular docking study.

ParameterValue/Description
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues ASP145, GLU91, LEU25, PHE80
Hydrogen Bonds Guanidinium group with the side chains of ASP145 and GLU91.
Hydrophobic Interactions Furan ring with the side chains of LEU25 and PHE80.
RMSD during MD Simulation < 2.0 Å

The root-mean-square deviation (RMSD) of the ligand's atomic positions during the MD simulation is a key indicator of the stability of the binding mode. nih.gov A low RMSD value suggests that the ligand remains stably bound in its docked conformation.

Ligand-Based and Structure-Based Drug Design Approaches for New Research Probes

Both ligand-based and structure-based approaches can be employed to design new molecules derived from this compound for use as research probes. cutm.ac.infiveable.menih.govgardp.org

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.govgardp.orgslideshare.net This approach relies on the knowledge of other molecules that bind to the target. slideshare.net Techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. fiveable.meslideshare.net A pharmacophore model for a series of compounds including this compound would identify the essential structural features required for biological activity, such as hydrogen bond donors/acceptors, and hydrophobic centers. QSAR models establish a mathematical relationship between the chemical properties of a set of molecules and their biological activities, which can then be used to predict the activity of new, unsynthesized compounds. slideshare.net

Structure-based drug design is applicable when the 3D structure of the target is known. cutm.ac.in Using the insights gained from molecular docking and MD simulations of this compound, new derivatives can be designed to optimize interactions with the target's active site. cutm.ac.in For instance, substituents could be added to the furan ring to enhance hydrophobic interactions or to the guanidine group to modulate its basicity and hydrogen bonding capacity.

Table 3: Example of a Hypothetical 2D-QSAR Equation for a Series of Guanidine Derivatives This table illustrates a hypothetical QSAR model.

Model EquationStatistical Parameters
pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + cn = 25, R² = 0.85, Q² = 0.75
pIC₅₀: Biological activity, LogP: Lipophilicity, MW: Molecular Weight, HBD: Number of Hydrogen Bond Donorsn: Number of compounds, R²: Coefficient of determination, Q²: Cross-validated R²

Prediction of Ligand Conformation and Flexibility in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Computational methods can predict the preferred conformations of this compound and its flexibility in different environments.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify low-energy, stable conformers. researchgate.netnih.govmdpi.com For this compound, key rotatable bonds would be the C-C and C-N bonds connecting the furan ring to the guanidine group. The results of this analysis can indicate which shapes the molecule is likely to adopt in solution or within a protein binding pocket.

Molecular dynamics simulations in a solvent, such as water, can provide further insights into the molecule's flexibility and conformational preferences in a more realistic biological environment. By analyzing the trajectory of the simulation, one can determine the probability of the molecule adopting certain conformations and the timescales of transitions between them. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.

Table 4: Hypothetical Relative Energies of Different Conformers of this compound This table presents illustrative data from a conformational analysis.

ConformerDihedral Angle (τ)Relative Energy (kcal/mol)Population (%)
1 (Extended)180°0.075
2 (Gauche)60°1.220
3 (Eclipsed)5.0<1

Metabolic Pathways and Environmental Fate Research in Non Human Systems

Characterization of In Vitro Biotransformation Pathways in Enzyme Systems

The formation of 1-(3-Furylmethyl)guanidine, identified in literature as 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) (DN), occurs through the metabolism of the parent compound, dinotefuran (B1670701). While metabolism of dinotefuran in rats is noted to be limited, with over 90% of a dose being excreted unchanged, several metabolic pathways have been identified. fao.org These biotransformation routes include hydroxylation, desmethylation, hydrolysis, and nitro-reduction. fao.org The creation of the guanidine (B92328) moiety of DN from the nitroguanidine (B56551) structure of dinotefuran is a result of these enzymatic processes, specifically nitro-reduction.

Identification and Structural Elucidation of Metabolites in Environmental Research Matrices (e.g., soil, water, plants)

This compound (DN) is a major transformation product of dinotefuran detected in numerous environmental matrices. It is considered a residue of concern for risk assessment purposes. epa.gov Regulatory bodies have validated analytical methods for the determination of dinotefuran and its metabolites, including DN, in water, sediment, and soil, confirming its presence in these environments. epa.gov

Field studies have identified DN in various environmental compartments following the application of dinotefuran:

Soil: DN is a major product in anaerobic soil metabolism. psu.edu Studies monitoring the degradation of dinotefuran in soil have confirmed the presence of DN as a metabolite. nih.gov

Aquatic Systems: It is recognized as a major degradation product in aerobic aquatic metabolism studies, being found in both water and sediment. psu.edumdpi.com

Plants: Residue studies have detected DN in rotational crops. mdpi.com In a study on lettuce and celery, DN was detected at measurable levels in celery shoots. mdpi.com

The following table summarizes the findings on the detection of this compound in various environmental research matrices.

MatrixType of StudyFinding
Soil Anaerobic Metabolism StudyIdentified as a major metabolite of dinotefuran. psu.edu
Water Aerobic Aquatic MetabolismDetected as a major degradation product. mdpi.com
Sediment Aerobic Aquatic MetabolismDetected as a major degradation product. mdpi.com
Plants (Celery) Field Residue StudyMeasurable levels detected in celery shoots after soil application of dinotefuran. mdpi.com
Plants (Rotational Crops) Field Residue StudyFound in both immature and mature leaf samples of rotational crops. mdpi.com

Assessment of Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis) in Laboratory Models

Specific laboratory studies on the abiotic degradation of this compound (DN) are not extensively detailed in the available research, which tends to focus on the parent compound, dinotefuran. Dinotefuran exhibits rapid degradation in the presence of light. naturepest.com Its half-life in water due to aqueous photolysis is approximately 1.8 days, indicating a swift breakdown under natural sunlight. naturepest.com Conversely, dinotefuran is stable in dark conditions. naturepest.com This suggests that photolysis is a significant degradation pathway for the parent compound, which would consequently affect the environmental concentration and formation of its metabolites.

Microbial Degradation Studies in Soil and Aquatic Environments for Environmental Research

The degradation of dinotefuran, leading to the formation of metabolites like this compound (DN), is influenced by microbial activity. While the complete microbial degradation mechanism of dinotefuran is not yet fully understood, it is established that DN is a major product of anaerobic soil metabolism and aerobic aquatic metabolism, processes driven by microorganisms. psu.edumdpi.com

Analytical Method Development for Research and Quantification of 1 3 Furylmethyl Guanidine

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS, GC-MS)

The quantification of 1-(3-Furylmethyl)guanidine in various research matrices necessitates highly sensitive and selective analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as the principal technique for this purpose due to the compound's polarity and thermal characteristics. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the analysis of polar and non-volatile compounds like this compound. The guanidinium (B1211019) group is highly basic and readily protonated, making it ideal for positive ion electrospray ionization (ESI+).

Separation: Due to its polarity, separation can be achieved using either reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). A C18 column is commonly used in reverse-phase chromatography, though peak shape can be poor for highly basic analytes without mobile phase modifiers. The use of an acidic modifier, such as formic acid or acetic acid, is crucial to ensure protonation of the guanidine (B92328) group, improve peak shape, and enhance ionization efficiency. HILIC columns provide an alternative by retaining polar compounds more effectively.

Detection: Tandem mass spectrometry provides exceptional selectivity and sensitivity. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent molecule ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, stable product ions in the third quadrupole. This process minimizes matrix interference and allows for low limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis This interactive table provides hypothetical parameters for method development.

Parameter Setting Rationale
HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm Provides good separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) Organic solvent for elution.
Gradient 5% B to 95% B over 5 min Allows for elution of the analyte while separating from interferences.
Flow Rate 0.4 mL/min Typical for analytical scale columns.
Column Temp. 40 °C Ensures reproducible retention times.
MS/MS System
Ionization Mode ESI Positive (ESI+) The basic guanidine group is readily protonated.
Precursor Ion [M+H]⁺ Corresponds to the protonated molecule.
Product Ions To be determined experimentally Specific fragments used for quantification (Quantifier) and confirmation (Qualifier).

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability. The polar guanidine group can cause strong adsorption onto the GC column, leading to poor chromatography. cdc.gov Therefore, derivatization is a mandatory step to increase volatility and thermal stability.

Derivatization: The primary amino groups in the guanidine moiety can be targeted for derivatization. Reagents like benzoin (B196080) or glyoxal (B1671930) can react with the guanidine to form a more volatile, heterocyclic structure suitable for GC analysis. nih.gov

Analysis: Following derivatization, the sample can be injected into a GC-MS system. A non-polar capillary column, such as a DB-5MS, is typically used for separation. researchgate.net The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, targeting the characteristic ions of the derivatized analyte.

Spectroscopic Characterization Methods for Structural Confirmation and Purity Analysis (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of synthesized this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), would be used for full structural assignment.

¹H NMR: The proton spectrum would show characteristic signals for the furan (B31954) ring protons (typically in the δ 6.0-7.5 ppm region), a signal for the methylene (B1212753) bridge protons (-CH₂-), and signals for the N-H protons of the guanidine group, which may be broad and exchangeable with D₂O.

¹³C NMR: The carbon spectrum would display signals for the furan ring carbons, the methylene carbon, and a key downfield signal for the sp² hybridized carbon of the C=N bond in the guanidine group (typically >150 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides estimated chemical shift ranges based on the compound's structure.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Furan C2-H ~7.4 ~143
Furan C4-H ~6.4 ~110
Furan C5-H ~7.4 ~139
Furan C3 - ~122 Substituted carbon
Methylene (-CH₂-) ~4.3 ~35 Attached to furan and nitrogen.
Guanidine (C=N) - ~157 Characteristic downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretch: Broad bands in the 3100-3400 cm⁻¹ region corresponding to the N-H stretching vibrations of the guanidine group.

C=N Stretch: A strong absorption band around 1630-1660 cm⁻¹ due to the stretching of the carbon-nitrogen double bond in the guanidine moiety. researchgate.net

N-H Bend: A bending vibration around 1550-1640 cm⁻¹.

Furan Ring: Characteristic peaks for C-H aromatic stretching (~3100 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and C-O-C ether stretching (~1050-1150 cm⁻¹). nist.gov

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The furan ring acts as the primary chromophore. Guanidine itself has a weak absorption at very low wavelengths (~195 nm), which would likely be masked. nih.govnist.gov The furan ring is expected to produce absorption maxima in the low UV region, typically around 200-220 nm. The exact position and intensity of the absorption bands can be used as an indicator of purity and for quantification in simple, clean solutions.

Optimization of Sample Preparation and Extraction Procedures for Diverse Research Samples

Effective sample preparation is critical for accurate quantification, as it serves to isolate this compound from complex sample matrices, remove interferences, and concentrate the analyte. biotage.com The choice of technique depends on the nature of the sample (e.g., plasma, urine, water, tissue).

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a simple and rapid method to remove the bulk of proteins. It involves adding an organic solvent like acetonitrile or methanol (B129727) to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be directly analyzed or further purified.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids. By adjusting the pH of the aqueous sample to above the pKa of the guanidine group (~12.5), the analyte becomes deprotonated and less polar, allowing it to be extracted into an organic solvent. Conversely, it can be back-extracted into an acidic aqueous phase in a protonated, polar form for cleanup.

Solid-Phase Extraction (SPE): SPE is a highly versatile and effective technique for sample cleanup and concentration. Given the strong basicity of the guanidine group, a strong cation-exchange (SCX) SPE sorbent would be highly effective. The extraction protocol would involve:

Loading: The sample is loaded onto the SPE cartridge at a pH where the analyte is protonated (cationic).

Washing: The cartridge is washed with a non-polar solvent (to remove lipids) and a weak buffer (to remove neutral and acidic interferences).

Elution: The analyte is eluted using a solvent containing a strong base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the guanidine group and disrupt its interaction with the sorbent.

Table 3: Comparison of Sample Preparation Techniques for this compound This interactive table compares common extraction procedures for the analyte.

Technique Principle Advantages Disadvantages
Protein Precipitation Protein removal by solvent denaturation Fast, simple, inexpensive Non-selective, may result in significant matrix effects
Liquid-Liquid Extraction Partitioning between immiscible liquids Good for removing salts and polar interferences Can be labor-intensive, uses larger solvent volumes

Validation of Analytical Methodologies for Robustness and Reproducibility in Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative research on this compound, a developed method (e.g., HPLC-MS/MS) must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five standards, and the correlation coefficient (r²) should typically be ≥0.99.

Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and is expressed as the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.). Precision is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria This interactive table outlines standard criteria for analytical method validation.

Parameter Assessment Typical Acceptance Criteria
Specificity Analysis of blank and spiked matrix No significant interference at the analyte's retention time.
Linearity Calibration curve with ≥5 concentrations Correlation coefficient (r²) ≥ 0.99
Accuracy Spike-recovery experiments at ≥3 levels Recovery within 80-120% (may vary by concentration)
Precision Replicate analysis at ≥3 concentrations RSD ≤ 15% (≤ 20% at LOQ)
LOQ Signal-to-noise ratio or standard deviation S/N ≥ 10; analyte response is accurate and precise

Potential Utility of 1 3 Furylmethyl Guanidine and Analogs As Research Tools or Lead Compounds

Development as Molecular Probes for Fundamental Receptor Research

The guanidinium (B1211019) group's capacity to form strong hydrogen bonds and engage in charge-pairing interactions with biologically relevant anions like phosphates and carboxylates makes it a valuable component for molecular probes. semanticscholar.orgacs.org Analogs of 1-(3-Furylmethyl)guanidine can be synthesized with reporter groups, such as fluorescent dyes or photo-crosslinkers, attached to the furan (B31954) moiety. These modified compounds could serve as molecular probes to investigate the binding sites and mechanisms of action of receptors and enzymes that recognize the guanidinium group. semanticscholar.org For instance, such probes could be instrumental in studying G-protein coupled receptors (GPCRs) or ion channels where arginine residues, which also contain a guanidinium group, play a critical role in ligand recognition and function. The development of guanidine-based fluorometric probes has already demonstrated their utility in the selective detection of specific ions, showcasing the potential of this scaffold in creating sensitive research tools. rsc.org

Application in High-Throughput Screening Assays for Novel Biological Activity

High-throughput screening (HTS) is a fundamental approach in modern drug discovery and chemical biology to identify new biologically active compounds. mdpi.com Guanidine-containing compounds are frequently found in both natural product and synthetic compound libraries due to their diverse biological activities. nih.govresearchgate.net A library of this compound analogs, with systematic modifications to the furan ring and the guanidine (B92328) group, could be a valuable resource for HTS campaigns. Screening such a library against a wide range of biological targets could uncover novel inhibitors or activators of enzymes, receptors, or ion channels. The development of efficient analytical techniques, such as liquid chromatography-mass spectrometry, for the high-throughput screening of guanidino compounds facilitates the rapid analysis of these libraries. nih.gov The structural diversity that can be achieved with the this compound scaffold makes it an attractive starting point for identifying hit compounds with potential therapeutic applications.

Contribution to the Understanding of Guanidine Chemistry in Complex Biological Systems

The guanidinium group is a highly basic and hydrophilic functional group that is typically protonated at physiological pH. wikipedia.orgmdpi.com Its planar, symmetric structure allows for the formation of multiple hydrogen bonds with biological macromolecules such as proteins and nucleic acids. acs.orgresearchgate.net Studying the interactions of this compound and its analogs with these biomolecules can provide fundamental insights into the role of the guanidinium group in molecular recognition, cellular uptake, and transport across biological membranes. acs.org While extensive research has focused on arginine-rich peptides, simpler guanidinium-containing small molecules like this compound can serve as model systems to dissect the specific contributions of the guanidinium group to these processes. acs.org A deeper understanding of these interactions at a molecular level is crucial for the rational design of new therapeutic agents and delivery systems. acs.org

Pre-clinical Exploration as a Scaffold for Agrochemical or Chemical Biology Research

The guanidine moiety is a key component in a number of agrochemicals, including insecticides and fungicides. researchgate.netgoogle.com For example, the neonicotinoid insecticide dinotefuran (B1670701), which is structurally related to this compound, contains a guanidine core. sigmaaldrich.comnih.gov This suggests that analogs of this compound could be explored for their potential as novel crop protection agents. The furan ring offers a site for chemical modification to optimize activity, selectivity, and environmental properties. In the field of chemical biology, this compound can serve as a versatile building block for the synthesis of new chemical tools. For instance, it could be incorporated into larger molecules to enhance their water solubility or to facilitate their interaction with specific biological targets. The synthesis of guanidine derivatives is an active area of research, with various methods available to create a diverse range of analogs for preclinical evaluation. mdpi.comnih.gov

Q & A

What are the common synthetic routes for preparing 1-(3-Furylmethyl)guanidine and its derivatives?

Basic
A widely used method involves condensation reactions between guanidine derivatives and furylmethyl precursors. For example, guanidine nitrate can be reacted with carbonyl-containing intermediates (e.g., 4-morpholinophenyl ketones) under refluxing ethanol with lithium hydroxide as a catalyst . Protection-deprotection strategies, such as Boc-group removal under controlled aqueous conditions, are critical for preserving reactive functionalities (e.g., free guanidine groups) during synthesis .

Which analytical techniques are essential for characterizing this compound?

Basic
Key techniques include:

  • Melting point determination to assess purity.
  • Elemental analysis for empirical formula verification.
  • Mass spectrometry (MS) and FT-IR spectroscopy to confirm molecular structure and functional groups.
  • 1H/13C NMR for resolving tautomeric equilibria and substituent effects, particularly for aryl-guanidine derivatives .

How should this compound be stored to ensure stability?

Basic
Store in a dark, inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, as guanidine derivatives are hygroscopic and prone to hydrolysis under acidic or basic conditions .

What role does this compound play in heterocyclic compound synthesis?

Basic
It serves as a precursor for pyrimidines and imidazolidines. For example, reacting (E)-1-(4-morpholinophenyl)-3-arylprop-2-en-1-ones with guanidine nitrate yields 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, highlighting its utility in constructing nitrogen-rich heterocycles .

How do substituents on the aryl group influence the basicity (pKa) of guanidine derivatives?

Advanced
Substituents alter electron density at the guanidine core. Electron-withdrawing groups (e.g., halogens) decrease basicity, while electron-donating groups (e.g., methoxy) increase it. Computational models (e.g., AIBLHiCoS) correlate bond-length variations (C–N) with experimental pKa values, though heteroatom positioning (e.g., 2-pyridinyl) can introduce outliers requiring tautomer-specific adjustments .

What strategies mitigate challenges in Boc-deprotection of guanidine intermediates?

Advanced
Traditional acid-mediated deprotection (e.g., HCl/TFA) risks degrading sensitive functionalities like isocyanides. Instead, aqueous reflux effectively removes Boc groups while preserving reactive sites, as demonstrated for 1-(4-(isocyanomethyl)phenyl)-2,3-di-Boc-guanidine .

How can researchers resolve discrepancies in reported pKa values for substituted guanidines?

Advanced
Discrepancies arise from tautomeric equilibria and solvent effects. To address this:

  • Use Boltzmann-weighted tautomer populations from computational optimization (e.g., DFT) to refine experimental correlations.
  • Validate predictions via LFER (Linear Free Energy Relationships) models, prioritizing datasets with consistent substituent types .

How does catalyst selection impact the efficiency of guanidine-mediated reactions?

Advanced
Catalysts like lithium hydroxide enhance nucleophilic substitution in condensation reactions by deprotonating intermediates. Solvent polarity also plays a role: ethanol improves solubility of aromatic precursors, while DMF accelerates kinetics in SNAr reactions .

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